molecular formula C26H31N3O3S B11288071 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B11288071
M. Wt: 465.6 g/mol
InChI Key: SHGZWNLABKDQJN-UHFFFAOYSA-N
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Description

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The morpholine derivative, 2,6-dimethylmorpholine, can be synthesized by the reaction of morpholine with acetone in the presence of a catalyst. The final step involves the coupling of the indole derivative with the morpholine derivative and phenethylacetamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: Known for their anticancer and antimicrobial activities.

    Thienopyrimidine derivatives: Studied for their potential as antibacterial agents.

    Morpholine derivatives: Used in various pharmaceutical applications.

Uniqueness

What sets 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenethylacetamide apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.

Properties

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H31N3O3S/c1-19-14-29(15-20(2)32-19)26(31)17-28-16-24(22-10-6-7-11-23(22)28)33-18-25(30)27-13-12-21-8-4-3-5-9-21/h3-11,16,19-20H,12-15,17-18H2,1-2H3,(H,27,30)

InChI Key

SHGZWNLABKDQJN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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